N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide
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Description
N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.37. The purity is usually 95%.
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Mechanism of Action
Target of action
Amides, in general, can interact with a variety of biological targets, depending on their specific structure and functional groups. For example, some amides have been found to inhibit certain enzymes or interact with receptor proteins .
Mode of action
The mode of action of amides can vary widely. Some amides can inhibit enzyme activity by binding to the active site of the enzyme, preventing the enzyme from interacting with its normal substrate. Others might bind to receptor proteins, altering the receptor’s activity .
Biochemical pathways
The biochemical pathways affected by amides depend on their specific targets. For instance, if an amide inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the cells’ metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of amides can vary based on their specific chemical structure. Some amides might be readily absorbed in the gastrointestinal tract, while others might require specific transporters. The metabolism of amides often involves enzymatic reactions, and they can be excreted in urine or feces .
Result of action
The molecular and cellular effects of amides depend on their mode of action and the specific biochemical pathways they affect. For example, if an amide inhibits a key metabolic enzyme, it could lead to a buildup of certain metabolites or a deficiency in others .
Action environment
The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of an amide might be optimal at a certain pH or temperature, and it might interact with other molecules in its environment .
Properties
IUPAC Name |
N-[(7Z)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-5-18-16-10-7-13(3,4)6-9-11(10)19-12(15-9)14-8(2)17/h5-7H2,1-4H3,(H,14,15,17)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBOSFYMGUVRCQ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=C1SC(=N2)NC(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.